molecular formula C6H6BrN B015001 3-Bromo-4-methylpyridine CAS No. 3430-22-6

3-Bromo-4-methylpyridine

Cat. No. B015001
CAS RN: 3430-22-6
M. Wt: 172.02 g/mol
InChI Key: GSQZOLXWFQQJHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 3-Bromo-4-methylpyridine often involves bromination reactions and can be achieved through methods such as self-condensation of bromopyridines or via sequential metalation and metal-halogen exchange of dibromopyridine. For instance, the synthesis of polyhalogenated bipyridines has been reported to proceed via a simple dimerization procedure starting from dihalopyridines, which might suggest analogous strategies for synthesizing 3-Bromo-4-methylpyridine derivatives (Abboud et al., 2010).

Molecular Structure Analysis

The molecular structure of pyridine derivatives, including brominated variants, has been extensively studied using methods such as X-ray crystallography, NMR, and vibrational spectroscopy. These studies provide detailed insights into the geometry, electronic structure, and intramolecular interactions of these molecules. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol has been characterized by single-crystal X-ray diffraction, showcasing the typical planar structure of pyridine derivatives and the potential for hydrogen bonding (Khalaji et al., 2017).

Chemical Reactions and Properties

3-Bromo-4-methylpyridine participates in various chemical reactions, including cross-coupling reactions, which are pivotal in organic synthesis for constructing complex molecules. The Suzuki cross-coupling reaction, in particular, has been utilized to synthesize novel pyridine-based derivatives, indicating the versatility of bromopyridine compounds in forming biologically active and structurally diverse molecules (Ahmad et al., 2017).

Physical Properties Analysis

The physical properties of 3-Bromo-4-methylpyridine, such as melting point, boiling point, and solubility, are crucial for its handling and application in chemical synthesis. While specific data for 3-Bromo-4-methylpyridine might not be readily available, the physical properties of similar bromopyridine derivatives have been characterized, providing a basis for understanding the behavior of these compounds under various conditions.

Chemical Properties Analysis

The chemical properties of 3-Bromo-4-methylpyridine, including its reactivity, stability, and interactions with other chemical entities, are influenced by the presence of the bromo and methyl groups. These groups can direct further functionalization reactions, influence the electronic distribution within the molecule, and affect its overall reactivity pattern. The synthesis and reactivity of related compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, highlight the potential chemical transformations of brominated pyridine derivatives (Hirokawa et al., 2000).

Scientific Research Applications

  • It is utilized for synthesizing novel pyridine derivatives with anti-thrombolytic, biofilm inhibition, and haemolytic activities (Ahmad et al., 2017).

  • It plays a role in studying the formation of diastereomeric, square-planar, cationic complexes in reactions between 3-picoline and chiral Pd(II) and Pt(II) bis(triflates) (Fuss et al., 1999).

  • It is used in silyl-mediated halogen/halogen displacement in pyridines and other heterocycles (Schlosser & Cottet, 2002).

  • 3-Bromo-4-methylpyridine assists in studying the mechanisms of formation of amino compounds (Martens & Hertog, 2010).

  • It is a synthesis tool for obtaining thienopyridines, useful in various research applications (Bremner et al., 1992).

  • The compound is instrumental in synthesizing Schiff bases and in transition metal-catalyzed hydrolysis of imines (Ahmad et al., 2019).

  • It is used in the synthesis of 5-arylamino-2-picolines (Peterson & Tolman, 1977).

  • It contributes to the production of 4-bromo-6-azaindole by reducing a specific pyridine derivative (Prokopov & Yakhontov, 1979).

  • It aids in electrophoretic separation of substituted methylpyridines, improving separation with cationic surfactants (Wren, 1991).

  • 3-Bromo-4-methylpyridine undergoes 1,3-dipolar and Michael additions, useful in various scientific research contexts (Banerji et al., 1977).

Safety And Hazards

3-Bromo-4-methylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid that causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN/c1-5-2-3-8-4-6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQZOLXWFQQJHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355828
Record name 3-Bromo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methylpyridine

CAS RN

3430-22-6
Record name 3-Bromo-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3430-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
LH Thomas, MS Adam, A O'Neill… - … Section C: Crystal …, 2013 - scripts.iucr.org
… The 3-bromo-4-methylpyridine complex contains three independent Br atoms and each one participates in one Br interaction, one very weak C—H⋯Br hydrogen bond [C⋯Br = 3.940 (4) …
Number of citations: 16 scripts.iucr.org
RJ Martens, HJ Den Hertog - Recueil des Travaux Chimiques …, 1967 - Wiley Online Library
… Aminations of 3-bromo-4-ethoxypyridine-N-oxide 4 and 3-bromo-4-methylpyridineN-oxide 7 which probably proceed via 2,3-pyridyne-N-oxide derivatives, yield only the 3-amino …
T Kosone, I Tomori, C Kanadani, T Saito… - Dalton …, 2010 - pubs.rsc.org
A new spin crossover (SCO) coordination polymer, {[FeII(4-methylpyridine)2][AuI(CN)2]2}n (1) has been synthesized. The complex (1) has been observed to have a thermal induced …
Number of citations: 74 0-pubs-rsc-org.brum.beds.ac.uk
GM Sanders, M van Dijk… - Recueil des Travaux …, 1974 - Wiley Online Library
Reactions of some aminobromo‐ and dibromoisoquinolines with KNH 2 in liquid NH 3 have been investigated. Compounds with an amino group and a bromo atom in positions α to the …
GA Bowmaker, JV Hanna, SP King… - European Journal of …, 2014 - Wiley Online Library
… Derivative 11 was obtained by the reaction between CuNCS and PPh 3 in 3-bromo-4-methylpyridine (Brmpy) (Scheme 5). All of the compounds are stable solids in air and are quite …
S Vidal, JM Bonnier - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
Isotope effects have been determined for the phenylation of [2-2H]- and [3-2H]-4-methylpyridine by benzoyl peroxide in refluxing benzene. The primary deuterium isotope effect kH/kD …
Number of citations: 3 0-pubs-rsc-org.brum.beds.ac.uk
HC van der Plas, MC Vollering - Recueil des Travaux …, 1974 - Wiley Online Library
The ring interconversion of 5‐(1‐hydrazonoethyl)‐2,4‐dimethylpyrimidine into 4‐acetyl‐3‐methylpyrazole azine and of 5‐[1‐(hydroxyimino)ethyl]‐2,4‐dimethylpyrimidine into 5[1‐(…
J Day, B McKeever‐Abbas, J Dowden - Angewandte Chemie, 2016 - Wiley Online Library
… For example, cycloadducts 6 and 7 were prepared in 80 and 53 % yield from 3-bromo-5-methoxypyridine and 3-bromo-4-methylpyridine, respectively. The reaction of 3-cyanopyridine …
Z Zhang, LP Dwoskin, PA Crooks - Tetrahedron letters, 2011 - Elsevier
… Taking advantage of the acidity of the methyl proton in commercially available 3-bromo-4-methylpyridine (16), we chose this as our starting material. Thus, 16 was treated with LDA and …
D Sierov, K Nazarenko, K Shvydenko, T Shvydenko… - Tetrahedron …, 2020 - Elsevier
… Thus, 3-bromo-4-methylpyridine 1a was deprotonated with 2.1 equivalents of lithium bis(trimethylsilyl)amide followed by the addition of dimethyl carbonate to give compound 2b in high …

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